molecular formula C12H15NO2 B1196369 4,7-Dimethoxy-2,3-dimethyl-1h-indole CAS No. 14201-41-3

4,7-Dimethoxy-2,3-dimethyl-1h-indole

Cat. No. B1196369
CAS RN: 14201-41-3
M. Wt: 205.25 g/mol
InChI Key: TXUCJSRUALPKHM-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dimethyl-1h-indole is a chemical compound with the linear formula C10H11NO2 . It has a molecular weight of 177.21 .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethoxy-2,3-dimethyl-1h-indole consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indoles . The molecule also contains two methoxy groups (OCH3) and two methyl groups (CH3) attached to the indole ring .

Scientific Research Applications

Synthesis and Structural Analysis

4,7-Dimethoxy-2,3-dimethyl-1H-indole derivatives exhibit diverse applications in various fields. A study conducted by Tariq et al. (2020) involved the synthesis and characterization of novel indole derivatives, including 4,7-dimethoxy-2,3-dimethyl-1H-indole, using spectroscopic and X-ray diffraction (XRD) methods. These derivatives were further analyzed using density functional theory (DFT), revealing properties relevant for nonlinear optical (NLO) applications (Tariq et al., 2020).

Antimicrobial Properties

Research on indole derivatives has highlighted their potential as chemotherapeutic agents. Malesani et al. (1975) investigated the antimicrobial properties of 4,7-disubstituted 3-acylindoles, including 4,7-dimethoxyindoles. They found that the dihydroxy compounds in this group showed activity against certain bacterial strains (Malesani et al., 1975).

Chemosensor Applications

Elif Şenkuytu et al. (2019) synthesized a novel 4,6-dimethoxyindole-based compound which acts as a dual chemosensor for Fe3+ and Cu2+ ions. This demonstrates the utility of 4,7-dimethoxyindoles in the development of selective chemosensors (Elif Şenkuytu et al., 2019).

Antioxidant and Enzyme Inhibition Properties

Bingul et al. (2019) prepared novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and tested their antioxidant and acetylcholinesterase inhibition properties. They found that compounds with carbohydrazide functionality showed promising antioxidant effects, highlighting the potential therapeutic applications of these derivatives (Bingul et al., 2019).

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1h-indole is not clear from the available information .

Safety and Hazards

Sigma-Aldrich, a supplier of 4,7-Dimethoxy-2,3-dimethyl-1h-indole, states that the buyer assumes responsibility for confirming the product’s identity and purity . They do not provide any specific safety or hazard information .

properties

IUPAC Name

4,7-dimethoxy-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-8(2)13-12-10(15-4)6-5-9(14-3)11(7)12/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUCJSRUALPKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295752
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-2,3-dimethyl-1h-indole

CAS RN

14201-41-3
Record name MLS000737245
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dimethoxy-2,3-dimethyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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